Phenyl 3,5-dimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
188688-05-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
phenyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-12(2)10-13(9-11)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
VUPVKZNBQJPXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Solution-State Structural Analysis: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.
While a specific experimental spectrum for Phenyl 3,5-dimethylbenzoate (B1240308) is not provided in the search results, a detailed interpretation can be predicted based on established chemical shift principles and data from analogous structures. rsc.orgrsc.orgrsc.org The molecule has several distinct proton environments.
The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show signals corresponding to:
The two equivalent methyl groups on the dimethylbenzoate ring. These protons would appear as a single, sharp singlet, integrating to 6 protons. Their chemical shift would be in the typical benzylic methyl region.
The single proton at position 4 of the dimethylbenzoate ring (between the two methyl groups). This would appear as a singlet (or a very finely split triplet, often appearing as a singlet) and would integrate to 1 proton.
The two equivalent protons at positions 2 and 6 of the dimethylbenzoate ring. These would appear as a singlet (or a finely split doublet) and would integrate to 2 protons.
The protons of the phenyl group . These would appear further downfield in the aromatic region (typically δ 7.0-7.5 ppm). The signal would likely be a multiplet integrating to 5 protons, representing the ortho, meta, and para protons of the unsubstituted phenyl ring.
The table below provides a detailed prediction of the ¹H NMR spectral data.
| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| 3,5-di-CH₃ | ~2.4 | Singlet (s) | 6H |
| H-4' | ~7.2 | Singlet (s) | 1H |
| H-2', H-6' | ~7.8 | Singlet (s) | 2H |
| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | Multiplet (m) | 5H |
Note: The prime (') notation is used to denote protons on the 3,5-dimethylbenzoate ring. Chemical shifts are approximate and can vary based on solvent and concentration. washington.edupitt.edu
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pattern Analysis for Structural Confirmation
Upon electron ionization, Phenyl 3,5-dimethylbenzoate is expected to form a molecular ion (M•+). The primary fragmentation of this molecular ion would likely involve the cleavage of the ester linkage, which is the most labile bond in the structure. Two principal fragmentation pathways are anticipated:
Cleavage of the Acyl-Oxygen Bond: This pathway involves the cleavage of the C-O bond between the carbonyl group and the phenoxy group. This would result in the formation of a 3,5-dimethylbenzoyl cation and a phenoxy radical. The 3,5-dimethylbenzoyl cation is expected to be a prominent peak in the mass spectrum due to its resonance stabilization. This cation could further fragment by losing a molecule of carbon monoxide (CO) to form a 3,5-dimethylphenyl cation. nnty.fun
Cleavage of the Oxygen-Phenyl Bond: Alternatively, cleavage of the O-C bond of the phenyl ring would lead to the formation of a 3,5-dimethylbenzoate radical and a phenyl cation. The phenyl cation is a commonly observed fragment in the mass spectra of phenyl esters.
The fragmentation pattern of methyl 3,5-dimethylbenzoate, a close structural analog, shows a base peak corresponding to the loss of the methoxy (B1213986) group (-OCH3), forming the 3,5-dimethylbenzoyl cation. nnty.fun This cation then undergoes a subsequent loss of carbon monoxide. nnty.fun By analogy, the fragmentation of this compound is expected to be dominated by the formation of the 3,5-dimethylbenzoyl cation.
A hypothetical fragmentation pattern for this compound is presented in the table below, based on the fragmentation of analogous compounds.
| m/z (mass-to-charge ratio) | Probable Fragment Ion | Structural Representation of Fragment | Notes |
| 226 | [C15H14O2]•+ | Molecular Ion | The intact molecule with one electron removed. |
| 133 | [C9H9O]+ | 3,5-Dimethylbenzoyl cation | Formed by the cleavage of the acyl-oxygen bond. Expected to be a major peak. |
| 105 | [C8H9]+ | 3,5-Dimethylphenyl cation | Formed by the loss of CO from the 3,5-dimethylbenzoyl cation. |
| 91 | [C7H7]+ | Tropylium ion | A common rearrangement fragment from substituted benzene (B151609) rings. |
| 77 | [C6H5]+ | Phenyl cation | Formed by the cleavage of the oxygen-phenyl bond. |
Thermal Characterization Techniques
The thermal properties of this compound, such as its thermal stability and phase behavior, are crucial for its handling, storage, and potential applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate these properties.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA would reveal the temperature at which the compound begins to degrade.
While specific TGA data for this compound is not available, the thermal behavior of aromatic esters has been a subject of study. mdpi.comnih.gov Generally, aromatic esters exhibit good thermal stability due to the presence of the aromatic rings. mdpi.com The decomposition of this compound is expected to occur at elevated temperatures, likely involving the cleavage of the ester bond and subsequent breakdown of the aromatic rings.
The TGA analysis of related aromatic esters typically shows a single-step decomposition process. nih.gov The onset temperature of decomposition is a key parameter obtained from a TGA curve, indicating the commencement of significant mass loss. For a compound like this compound, this would be the temperature at which the ester linkage begins to break.
An illustrative TGA profile for a typical aromatic ester is described in the table below:
| Parameter | Description | Expected Observation for an Aromatic Ester |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Expected to be high, reflecting good thermal stability. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is maximum. | Represents the point of most rapid degradation. |
| Residue at High Temperature | The percentage of mass remaining at the end of the analysis. | For organic compounds like this compound, this is typically low, approaching zero. |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacities
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, and to determine heat capacities.
For this compound, a crystalline solid at room temperature, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. Upon cooling, an exothermic peak corresponding to crystallization would be observed. The temperatures and enthalpies of these transitions are characteristic of the compound's purity and crystalline structure.
Studies on phenyl benzoate (B1203000), a closely related compound, have investigated its phase behavior using DSC. mdpi.com Aromatic esters can sometimes exhibit complex thermal behavior, including polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com DSC is an excellent tool for detecting such phenomena, as different polymorphs will have different melting points and enthalpies of fusion.
The following table outlines the expected DSC data for a crystalline aromatic ester like this compound, based on the behavior of similar compounds.
| Thermal Transition | Parameter | Description |
| Melting | Melting Temperature (Tm) | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHm) | The amount of heat absorbed during melting. | |
| Crystallization | Crystallization Temperature (Tc) | The temperature at which the liquid-to-solid phase transition occurs upon cooling. |
| Enthalpy of Crystallization (ΔHc) | The amount of heat released during crystallization. |
Chemical Reactivity and Mechanistic Studies
Hydrolytic Stability and Kinetics
The hydrolytic stability of Phenyl 3,5-dimethylbenzoate (B1240308) is a critical aspect of its chemical profile, particularly its behavior under basic conditions.
The base-catalyzed hydrolysis of phenyl esters, including Phenyl 3,5-dimethylbenzoate, predominantly proceeds through a bimolecular nucleophilic acyl substitution mechanism, commonly known as the BAc2 pathway. google.com This mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This initial attack is typically the rate-determining step of the reaction. researchgate.net
Substituents on both the benzoyl and phenyl portions of the molecule significantly influence the reaction rate. For this compound, the key substituents are the two methyl groups at the 3 and 5 positions of the benzoate (B1203000) ring. Methyl groups are electron-donating by induction and hyperconjugation. This electron-donating nature decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydroxide ion. researchgate.net Consequently, this compound is expected to hydrolyze more slowly than unsubstituted Phenyl benzoate under basic conditions.
The effect of substituents on the hydrolysis rates of substituted phenyl benzoates can be quantified using the Hammett equation. Studies on various substituted phenyl esters of benzoic acids have shown that electron-withdrawing groups on the benzoyl moiety accelerate hydrolysis (positive ρ value), while electron-donating groups retard it. google.comresearchgate.net For instance, the base-catalyzed hydrolysis of phenyl esters of 4-substituted benzoic acids in 50% (v/v) aqueous dimethyl sulfoxide solution shows a Hammett ρ value of 2.44, indicating a high sensitivity to substituent electronic effects. google.com
The breakdown of the tetrahedral intermediate to form the carboxylate anion and a phenoxide leaving group is typically a faster step. The stability of the leaving group is a key factor; the phenoxide ion is a relatively good leaving group due to the resonance stabilization of the negative charge over the aromatic ring. researchgate.net The presence of the two methyl groups on the benzoic acid portion of this compound primarily affects the rate of formation of the intermediate rather than its breakdown.
Transesterification Reactions and Equilibria
Transesterification is a reaction where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or phenol. Studies on the closely related 3,5-dimethylphenyl esters have provided insight into these exchange reactions. The rate of exchange of a 3,5-dimethylphenolate ion with 3,5-dimethylphenyl esters has been measured in various weakly polar, aprotic solvents. fsu.edu
The kinetics of these reactions are influenced by the solvent and the aggregation state of the metal phenoxide catalyst, such as lithium 3,5-dimethylphenolate. fsu.edu For example, the transesterification rates for 3,5-dimethylphenyl propionate with lithium 3,5-dimethylphenolate-d6 vary significantly with the solvent, as shown in the table below.
| Solvent | Major Aggregate Species | Temperature (°C) | Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Tetramer | 35 | 6.5 |
| Dimethoxyethane (DME) | Tetramer | 40 | 3.3 |
| Dioxolane | Hexamer | 35 | 71 |
| Pyridine | Dimer | 35 | 29 |
| Pyridine | Tetramer | 35 | 2.2 |
The reactivity order among solvents (dioxolane > DME > THF for a related ester) suggests that the reaction proceeds through a pre-equilibrium where a solvent molecule on the lithium aggregate is replaced by the ester. fsu.edu
Oxidation Reactions
While direct oxidative esterification of a carboxylic acid and a phenol is not a common pathway, the synthesis of the precursor acid for this compound involves a critical oxidation step. 3,5-dimethylbenzoic acid is typically produced via the liquid-phase oxidation of mesitylene (1,3,5-trimethylbenzene). google.comlibretexts.org
In this process, mesitylene is oxidized using air or pure oxygen in the presence of a catalyst. google.comkhanacademy.org The mechanism involves the catalytic conversion of one of the methyl groups on the mesitylene ring into a carboxylic acid group.
Key features of the oxidation of mesitylene to 3,5-dimethylbenzoic acid:
Raw Material : Mesitylene (sym-trimethylbenzene). google.com
Oxidant : Compressed air or oxygen. google.comkhanacademy.org
Catalysts : Metal salts, such as cobalt acetate, manganese acetate, or cobalt naphthenate, are commonly used. google.comkhanacademy.org Sometimes, a bromide initiator is also employed. google.com
Conditions : The reaction can be carried out under normal pressure, which reduces explosion hazards. google.com In some processes, no solvent is required, which lowers production costs and reduces equipment corrosion associated with solvents like acetic acid. google.comkhanacademy.org
Once 3,5-dimethylbenzoic acid is synthesized through this oxidation process, it can be converted to this compound through standard esterification methods, such as reaction with phenol in the presence of an acid catalyst or conversion to an acyl chloride followed by reaction with phenol. nih.gov
Radical Reactions Involving the this compound Scaffold
The phenyl group within the this compound scaffold can be involved in radical reactions. Phenyl radicals (C₆H₅•) are highly reactive species that can participate in reactions such as hydrogen abstraction and addition to unsaturated systems. The reactivity of a phenyl radical is significantly modulated by substituents on the aromatic ring.
In the context of this compound, if a radical were to form on the phenyl ring of the phenoxy group, the 3,5-dimethylbenzoate substituent would act as a remote group influencing its reactivity. While not a charged "distonic" group, the ester functionality is electron-withdrawing and would influence the radical's properties through both through-bond inductive/resonance effects and through-space electrostatic effects.
Furthermore, the methyl groups on the benzoate ring provide sites for potential radical reactions. The benzylic hydrogens of these methyl groups can be susceptible to hydrogen atom abstraction by other radical species, which would form a benzylic radical. This radical would be stabilized by resonance with the aromatic ring. The chemical dynamics of phenyl radical reactions often involve the formation of reaction intermediates that decompose via hydrogen atom loss. Studies on phenyl radical reactions with hydrocarbons like propylene show that steric effects and the stability of the resulting radical intermediate direct the reaction pathways.
Derivatization and Functional Group Transformations of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the ester linkage, the phenyl ring, and the 3,5-dimethylphenyl (orcinyl) ring. These sites allow for a variety of derivatization and functional group transformations, enabling the synthesis of new molecules with modified properties. The reactivity of each part of the molecule is influenced by the electronic effects of its substituents.
Introduction of Halogenated Substituents (e.g., Bromomethylation)
The introduction of halogenated substituents onto the this compound scaffold can proceed through different pathways, depending on the reaction conditions and the target position of halogenation. One notable transformation is the halogenation of the methyl groups on the 3,5-dimethylphenyl ring.
A pertinent example of such a transformation is the bromination of the methyl groups in a structurally similar compound, methyl 3,5-dimethylbenzoate, which can be converted to 3,5-bis(bromomethyl)phenyl acetate. nih.gov This type of reaction, known as benzylic bromination, typically proceeds via a free radical mechanism, often initiated by UV light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). In the case of this compound, the two methyl groups on the benzoate ring are susceptible to such radical halogenation.
The reaction would proceed as follows:
Reaction Scheme: Bromomethylation of the 3,5-dimethylphenyl moiety
This compound + 2 NBS --(Radical Initiator, Heat)--> Phenyl 3,5-bis(bromomethyl)benzoate
This transformation is significant as the resulting bromomethyl groups are versatile synthetic handles that can be further converted into other functional groups through nucleophilic substitution reactions.
Electrophilic aromatic substitution with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) is another pathway for introducing halogen atoms directly onto the aromatic rings. msu.edulibretexts.org The directing effects of the substituents on both the phenyl and the 3,5-dimethylphenyl rings will determine the position of substitution.
Reactions at the Ester Linkage and Aromatic Rings
The ester linkage and the two aromatic rings of this compound are also reactive sites for various transformations.
Reactions at the Ester Linkage:
The ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.
Hydrolysis: Under acidic or basic conditions, the ester can be cleaved to yield 3,5-dimethylbenzoic acid and phenol. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.
Transesterification: In the presence of an alcohol and a catalyst (acid or base), the phenyl group of the ester can be exchanged with another alkyl or aryl group from the alcohol.
Reactions at the Aromatic Rings:
Both the phenyl ring and the 3,5-dimethylphenyl ring can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents.
On the 3,5-Dimethylphenyl Ring: The two methyl groups are ortho, para-directing and activating. The ester group, being attached to the ring via its carbonyl carbon, is a deactivating and meta-directing group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl groups (positions 2, 4, and 6). However, position 4 is sterically less hindered.
On the Phenyl Ring: The ester group's oxygen atom attached to the phenyl ring has lone pairs that can be delocalized into the ring, making the phenoxy group an ortho, para-directing and activating substituent. Thus, electrophilic substitution will be directed to the ortho and para positions of the phenyl ring.
When phenyl 3,4-dimethylbenzoate, a similar compound, undergoes electrophilic aromatic substitution, one ring reacts more readily than the other. chegg.com In the case of this compound, the 3,5-dimethylphenyl ring is activated by two methyl groups, while the phenyl ring is activated by the ether-like oxygen of the ester. The relative reactivity would depend on the specific electrophile and reaction conditions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions can be complex with substituted benzenes.
The interplay of these reactive sites allows for the synthesis of a wide array of derivatives from this compound, making it a potentially valuable building block in organic synthesis.
Interactive Data Table: Reactivity of this compound
| Functional Group | Type of Reaction | Reagents and Conditions | Expected Products |
| Methyl Groups | Free Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Phenyl 3,5-bis(bromomethyl)benzoate |
| Ester Linkage | Hydrolysis (Basic) | NaOH, H₂O, Heat | 3,5-Dimethylbenzoic acid, Phenol |
| Ester Linkage | Transesterification | R-OH, Acid or Base Catalyst | 3,5-Dimethylbenzoate ester of R-OH, Phenol |
| 3,5-Dimethylphenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Phenyl 2-nitro-3,5-dimethylbenzoate and/or Phenyl 4-nitro-3,5-dimethylbenzoate |
| Phenyl Ring | Electrophilic Bromination | Br₂, FeBr₃ | (2-Bromophenyl) 3,5-dimethylbenzoate and/or (4-Bromophenyl) 3,5-dimethylbenzoate |
Applications in Specialized Chemical Fields
Advanced Materials Science
In the realm of materials science, the focus is on creating substances with novel and enhanced properties. The 3,5-dimethylbenzoate (B1240308) structural unit is instrumental in the development of photosensitive materials, polymeric structures, and electronic components.
The design of materials that can self-assemble into ordered, chiral structures and respond to light is a frontier in materials science. While Phenyl 3,5-dimethylbenzoate itself is not chiral, its core structure is a relevant building block for larger, more complex photosensitive mesogens. rsc.orgresearchgate.net In many such systems, an azobenzene core is functionalized with various substituents to control properties like the rate of thermal Z-E isomerization, a key factor for optical data storage. researchgate.net
The 3,5-dimethylbenzoate moiety can be incorporated into these larger molecules, influencing the molecular packing and liquid-crystalline properties. rsc.org The methyl groups can affect the breadth-to-length ratio of the molecule, which is a critical parameter in preserving liquid-crystalline phases. rsc.org For instance, chiral lactate units can be esterified with a hydroxybenzoate which is part of a larger azobenzene structure. researchgate.net The self-assembly of such molecules can lead to the formation of ordered structures like triple helical nanofibers, where the handedness of the structure is controlled by the chirality of the building blocks. nih.gov The study of nucleobase-containing arylazopyrazole photoswitches that organize along DNA templates further highlights the intricate control achievable in chiral self-assembly. rsc.orgresearchgate.net
Table 1: Research Findings in Photosensitive Self-Assembling Materials
| Compound/System | Key Feature | Observed Property/Application | Reference |
|---|---|---|---|
| Azobenzene-based mesogens with lactate chiral units | Lateral substituents on the azobenzene core | Position of substituents significantly affects the rate of thermal Z-E isomerization. Liquid-crystalline properties are preserved. | rsc.orgresearchgate.net |
| Chiral benzene-1,3,5-tricarboxamides | Self-assembly of chiral building blocks | Formation of intertwining triple helical nanofibers. Handedness can be reversed using enantiomeric building blocks. | nih.gov |
| Nucleobase-arylazopyrazole photoswitches | Self-assembly along DNA templates | Chiral organization is directed by the DNA template. UV light can trigger partial desorption, showing photoswitchable control. | rsc.orgresearchgate.net |
The benzoate (B1203000) structure is a fundamental unit in many polymers, particularly polyesters and polyamides. The specific substitution pattern of this compound influences the properties of polymers derived from it. When incorporated as a monomer, the two methyl groups on the benzene (B151609) ring can disrupt close chain packing, potentially leading to polymers with lower crystallinity, increased solubility, and modified mechanical properties compared to unsubstituted analogs.
Research into polysiloxanes, which have a silicon-oxygen backbone, shows that incorporating phenyl functional groups can enhance thermal stability and low-temperature flexibility. researchgate.net Similarly, in the field of low-dielectric constant polymers for microelectronics, the strategic use of aromatic rings connected through non-polar linkages is a key design principle. researchgate.net The 3,5-dimethylphenyl moiety, as part of a larger polymer backbone, can contribute to creating free volume, which helps in reducing the dielectric constant of the material. researchgate.net
The field of organic electronics seeks to use carbon-based materials in devices like transistors and sensors. The electronic properties of this compound and related structures are of interest in this area. While not a conductor itself, its rigid aromatic structure can be functionalized to become part of larger conjugated systems used as semiconductors. The ester group and methyl substituents can be used to tune the solubility and processing characteristics of these materials, which is crucial for fabricating thin-film devices. The development of colorless, transparent organic thin-film transistors (OTFTs) relies on wide-gap semiconductors, often based on complex aromatic structures where substituted benzoates could serve as peripheral, property-modifying groups. researchgate.net
Catalysis and Ligand Design
The benzoate functional group is a cornerstone of coordination chemistry, capable of binding to metal ions to form a wide array of complexes, some of which have catalytic applications.
The precursor, 3,5-dimethylbenzoic acid, can be deprotonated to form the 3,5-dimethylbenzoate anion, which acts as a ligand for transition metals. google.comgoogle.comprepchem.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.orglibretexts.org The carboxylate group of the benzoate can coordinate to metal ions in various ways, including monodentate, bidentate chelating, or bridging fashions.
The presence of the two methyl groups on the phenyl ring provides steric bulk, which can influence the geometry of the resulting metal complex and its reactivity. This steric hindrance can, for example, prevent the formation of certain polymeric structures and favor the formation of discrete molecular complexes. Transition metal complexes with substituted pyrazolyl and benzoate groups have been synthesized and studied for their structural and spectroscopic properties. uu.nlresearchgate.net For example, methyl 3,5-dimethylbenzoate has been investigated as a ligand in the synthesis of europium compounds. amerigoscientific.com
Table 2: Examples of Metal Complexes with Benzoate-Type Ligands
| Metal Ion(s) | Ligand Type | Resulting Complex/Feature | Reference |
|---|---|---|---|
| Co(II), Zn(II), Ni(II), Cd(II) | 3-methyl benzoate and hydrazine | Formation of complexes with hydrazine as a bridging ligand and the carboxylate as a monodentate anion. | researchgate.net |
| Copper(I) and Zinc(II) | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | Formation of bimetallic metal-organic frameworks with triangular Cu(I)3 metallo-linkers. | researchgate.net |
| Copper(II) and Zinc(II) | 3,5-dihydroxybenzoate | Formation of octahedral copper centers and tetrahedral zinc centers, demonstrating the versatility of substituted benzoates. | researchgate.net |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov Benzoic acid and its derivatives are common linkers used in MOF synthesis. researchgate.net 3,5-Dimethylbenzoic acid, or more commonly a dicarboxylic acid analog, can serve as a linker to create MOFs with specific pore sizes and chemical environments.
The methyl groups on the linker would project into the pores of the MOF, modifying its surface properties. This can make the pores more hydrophobic and influence the framework's affinity for adsorbing certain molecules. The use of mixed-linker systems, where multiple different benzoate derivatives are used, allows for even greater control over the structure and function of the resulting MOF. researchgate.net For instance, MOF-5, a well-known framework, has been synthesized with up to 36 different functionalized linkers to create highly diverse pore environments. nih.gov Research has also been conducted on MOFs using linkers like mesitylene tribenzoic acid, which contains multiple benzoate functionalities, to create frameworks with high porosity for gas storage applications. researchgate.netnih.gov The introduction of defects by using a mix of di- and mono-carboxylate linkers (like a benzoate) can create coordinatively unsaturated metal sites, which are often active sites for catalysis. acs.org
Chromatographic Separations
The 3,5-dimethylbenzoate moiety is a cornerstone in the field of chiral chromatography, where it is integral to the separation of enantiomers—molecules that are non-superimposable mirror images of each other. This capability is of paramount importance in the pharmaceutical industry, where the therapeutic effects of a drug can be exclusive to a single enantiomer.
Development of Chiral Stationary Phases (CSPs) Based on Polysaccharide Derivatives of 3,5-Dimethylbenzoate
Chiral Stationary Phases (CSPs) are the heart of chiral chromatography, and those based on polysaccharide derivatives have proven to be among the most versatile and effective for enantioseparation. Cellulose and amylose, which are naturally occurring optically active polymers, are frequently derivatized with 3,5-dimethylbenzoyl chloride to create powerful chiral selectors. These derivatives, such as cellulose tris(3,5-dimethylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate), are then coated or immobilized onto a silica gel support to form the CSP.
The introduction of the 3,5-dimethylbenzoate group onto the polysaccharide backbone is a critical modification that significantly enhances the chiral recognition capabilities of the stationary phase. These CSPs have demonstrated a broad applicability in resolving a wide array of racemic compounds.
Mechanism of Chiral Recognition and Enantioseparation
The separation of enantiomers on polysaccharide-based CSPs featuring the 3,5-dimethylbenzoate group is a complex process governed by a combination of intermolecular interactions. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase.
The key interactions that contribute to this chiral discrimination include:
Hydrogen Bonding: The formation of hydrogen bonds between the analyte and the CSP.
Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.
π-π Interactions: Stacking interactions between aromatic rings of the analyte and the 3,5-dimethylbenzoate moiety.
Steric Effects: The three-dimensional structure of the chiral grooves in the polysaccharide derivative allows for a preferential fit for one enantiomer over the other.
The culmination of these interactions results in one enantiomer being retained longer on the column than the other, leading to their separation.
Optimization of Chromatographic Conditions for Enantiomeric Resolution
To achieve optimal separation of enantiomers, various chromatographic parameters must be carefully controlled. The choice of mobile phase is particularly critical, as it influences the interactions between the analyte and the CSP. For polysaccharide-based CSPs with 3,5-dimethylbenzoate derivatives, mobile phases typically consist of a mixture of a non-polar solvent, such as hexane, and a polar modifier, like an alcohol (e.g., isopropanol or ethanol).
The resolution of enantiomers can be fine-tuned by adjusting the following conditions:
| Parameter | Effect on Enantiomeric Resolution |
| Mobile Phase Composition | The ratio of the non-polar solvent to the polar modifier can significantly impact retention times and separation factors. |
| Type of Alcohol Modifier | Different alcohols can alter the selectivity of the separation. |
| Flow Rate | Affects the efficiency of the separation and the analysis time. |
| Temperature | Can influence the thermodynamics of the chiral recognition process, thereby affecting the resolution. |
By systematically adjusting these parameters, chromatographers can optimize the separation to achieve baseline resolution of the enantiomers.
Organic Synthesis Building Blocks
Beyond its application in analytical chemistry, the 3,5-dimethylbenzoate group serves as a valuable component in the field of organic synthesis. Its stability and reactivity profile make it a useful protecting group and a structural intermediate in the creation of more complex molecules.
Precursor in the Synthesis of Complex Organic Molecules
In multi-step organic synthesis, protecting groups are often employed to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified. The 3,5-dimethylbenzoate group can function as a robust protecting group for alcohols. It can be introduced by reacting the alcohol with 3,5-dimethylbenzoyl chloride.
The advantages of using the 3,5-dimethylbenzoate group as a protecting group include its stability to a variety of reaction conditions. When the desired transformations are complete, the protecting group can be removed, typically through hydrolysis under basic conditions, to regenerate the original alcohol. This strategy allows for the selective synthesis of complex molecules with multiple functional groups.
Intermediates in the Construction of Natural Products and Analogues (e.g., Indoxamycin B)
The synthesis of natural products, which often possess intricate and highly functionalized structures, represents a significant challenge in organic chemistry. Benzoate esters are common intermediates in these synthetic pathways. While a direct synthesis of Indoxamycin B utilizing a this compound intermediate is not prominently documented, the closely related methyl 3,5-dimethylbenzoate has been used as a starting material in the synthesis of this complex natural product.
In such syntheses, the 3,5-dimethylbenzoate moiety provides a stable core structure that can be elaborated through a series of chemical reactions. The general strategy involves the modification of the aromatic ring and its substituents to build up the complex framework of the target natural product. The use of benzoate derivatives as precursors highlights their importance as versatile building blocks in the construction of biologically active molecules.
Information regarding "this compound" in the specified chemical syntheses is not available in the public domain.
Following a comprehensive search of scientific literature and chemical databases, no specific research findings or established methodologies could be located that detail the application of This compound in the synthesis of macrocyclic compounds or diverse heterocyclic systems, including pyrrolidines.
The requested article, structured around the compound's role in these specialized chemical fields, cannot be generated as there is no accessible data to support its involvement in these processes. Searches for "this compound" in conjunction with terms such as "macrocycle synthesis," "pyrrolidine synthesis," and "heterocyclic synthesis" did not yield any relevant results detailing its use as a reactant, catalyst, or precursor in these contexts.
Therefore, the content for the specified sections and subsections—6.4.3. Application in the Synthesis of Macrocyclic Compounds and 6.4.4. Synthesis of Diverse Heterocyclic Systems (e.g., Pyrrolidines)—cannot be provided.
Derivatives and Analogues: Structure Property Relationships
Systematic Synthesis of Substituted Phenyl 3,5-Dimethylbenzoate (B1240308) Derivatives
The synthesis of substituted Phenyl 3,5-dimethylbenzoate derivatives can be systematically approached through established esterification methodologies. The most common methods involve the reaction of 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic acid with a series of substituted phenols, or conversely, the reaction of a substituted benzoyl chloride with 3,5-dimethylphenol.
Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a direct and widely used method. pharmacy180.com For the synthesis of this compound derivatives, 3,5-dimethylbenzoic acid can be reacted with various substituted phenols in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or an excess of one of the reactants is used. Microwave-assisted Fischer esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. acs.org
Schotten-Baumann Reaction: This method involves the acylation of alcohols or phenols with an acyl chloride in the presence of a base. acs.org To synthesize derivatives of this compound, 3,5-dimethylbenzoyl chloride would be reacted with a substituted phenol in the presence of an aqueous base like sodium hydroxide. viu.ca This method is often advantageous for phenols that are sensitive to strong acids.
A systematic library of derivatives can be generated by employing a range of phenols with substituents at the ortho-, meta-, and para-positions. These substituents can be selected to represent a spectrum of electronic effects (electron-donating and electron-withdrawing) and steric bulk.
Table 1: Synthetic Routes to Substituted this compound Derivatives
| Method | Reactants | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | 3,5-Dimethylbenzoic acid + Substituted Phenol | Acid catalyst (e.g., H₂SO₄), Heat, Removal of water | Direct, Uses readily available carboxylic acid |
| Schotten-Baumann Reaction | 3,5-Dimethylbenzoyl chloride + Substituted Phenol | Aqueous base (e.g., NaOH), Room temperature | Fast, High yields, Suitable for acid-sensitive substrates |
Influence of Substituents on Spectroscopic Signatures and Electronic Properties
The introduction of substituents onto either the phenyl or the 3,5-dimethylbenzoyl moiety of this compound has a profound and predictable impact on its spectroscopic and electronic properties. These changes can be systematically studied using various analytical techniques and correlated with theoretical substituent parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) of the proton signals on the substituted ring, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm). chemistryviews.org
¹³C NMR: The chemical shift of the carbonyl carbon is particularly informative. For substituents on the phenyl ring, EWGs tend to cause a downfield shift, whereas EDGs result in an upfield shift. researchgate.net Conversely, for substituents on the benzoyl ring, the effect can be more complex, with both inductive and resonance effects playing a role. researchgate.net
Vibrational Spectroscopy (Infrared - IR): The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment.
Electron-Withdrawing Groups (EWGs): When attached to either ring, EWGs increase the double bond character of the carbonyl group through inductive effects, leading to a higher stretching frequency (higher wavenumber).
Electron-Donating Groups (EDGs): EDGs tend to decrease the C=O stretching frequency by increasing electron density and promoting resonance structures that reduce the double bond character.
Electronic Spectroscopy (UV-Vis): The ultraviolet-visible absorption spectra of this compound derivatives are influenced by substituents that affect the π-electron system. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. nih.govresearchgate.net For instance, auxochromic groups (like -OH, -OCH₃) can lead to a red shift and an increase in absorption intensity. The extent of this shift is dependent on the nature and position of the substituent. nih.gov
Electronic Properties and the Hammett Equation: The electronic effects of substituents on the properties of this compound derivatives can be quantified using the Hammett equation: log(K/K₀) = ρσ or log(k/k₀) = ρσ
Where K/k is the equilibrium/rate constant for the substituted compound, K₀/k₀ is the constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). pharmacy180.com This linear free-energy relationship can be applied to correlate spectroscopic data (e.g., ¹³C NMR chemical shifts, IR stretching frequencies) and other electronic properties with the electron-donating or electron-withdrawing nature of the substituents. researchgate.netiitd.ac.in
Table 2: Expected Influence of Substituents on Spectroscopic Data of this compound Derivatives
| Spectroscopy | Parameter | Effect of Electron-Withdrawing Group (EWG) | Effect of Electron-Donating Group (EDG) |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Downfield shift of aromatic protons | Upfield shift of aromatic protons |
| ¹³C NMR | Carbonyl Carbon Shift (δ) | Downfield shift | Upfield shift |
| IR | Carbonyl Stretch (ν) | Increase in frequency (cm⁻¹) | Decrease in frequency (cm⁻¹) |
Modulation of Chemical Reactivity through Structural Modifications
Structural modifications, specifically the introduction of substituents, provide a powerful tool for modulating the chemical reactivity of this compound. The primary site of reaction for this ester is the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The rate of reactions such as hydrolysis is highly dependent on the electronic properties of the substituents on both the benzoyl and the phenyl rings.
Hydrolysis: The alkaline hydrolysis of phenyl esters is a well-studied reaction that serves as a benchmark for understanding substituent effects.
Substituents on the Phenyl Ring (Leaving Group): Electron-withdrawing groups on the phenoxy leaving group stabilize the resulting phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups destabilize the phenoxide anion, making it a poorer leaving group and slowing down the reaction.
Substituents on the Benzoyl Ring: Electron-withdrawing groups on the 3,5-dimethylbenzoyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. Electron-donating groups have the opposite effect, decreasing the electrophilicity of the carbonyl carbon and reducing the rate of hydrolysis.
The Hammett equation is frequently used to correlate the rates of hydrolysis of substituted phenyl benzoates with the electronic nature of the substituents. researchgate.netiitd.ac.in A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is typical for the hydrolysis of esters where a negative charge builds up in the transition state.
Table 3: Predicted Effect of Substituents on the Rate of Alkaline Hydrolysis of this compound Derivatives
| Substituent Position | Substituent Type | Effect on Carbonyl Electrophilicity | Effect on Leaving Group Stability | Predicted Effect on Hydrolysis Rate |
|---|---|---|---|---|
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂) | No direct effect | Increases stability of phenoxide | Increase |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃) | No direct effect | Decreases stability of phenoxide | Decrease |
| Benzoyl Ring | Electron-Withdrawing (e.g., -Cl) | Increases | No direct effect | Increase |
By systematically varying the substituents, the reactivity of this compound can be precisely controlled. This principle is fundamental in the design of molecules for applications where a specific reaction rate is required, such as in the controlled release of active compounds.
Structure-Performance Relationships in Advanced Material Applications
While this compound itself is not extensively documented in advanced materials, its structural motifs are found in various functional materials. By analogy, derivatives of this compound can be designed to exhibit specific properties for applications in areas such as liquid crystals and specialty polymers. The relationship between the molecular structure of these derivatives and their macroscopic performance is critical.
Liquid Crystals: Phenyl benzoate (B1203000) derivatives are known to be components of liquid crystalline materials. researchgate.net The mesogenic (liquid crystal) properties are highly dependent on the molecular shape and anisotropy.
Molecular Shape: The introduction of substituents can alter the length-to-breadth ratio of the molecule. Long, rigid, rod-like structures are often conducive to forming liquid crystal phases. Substituents at the para-position of the phenyl ring can enhance this linearity.
Polarity and Intermolecular Interactions: The type and position of substituents influence the dipole moment and polarizability of the molecule, which in turn affect the intermolecular forces (van der Waals forces, dipole-dipole interactions) that govern the formation and stability of liquid crystalline phases.
Specialty Polymers: Benzoate esters can be incorporated into polymers such as polyesters and polyamides to impart specific properties like thermal stability, mechanical strength, and optical clarity.
Thermal Stability: The incorporation of aromatic rings, such as those in this compound, generally enhances the thermal stability of a polymer due to the rigidity of the aromatic structure. The nature of the substituents can further modify the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Optical Properties: The electronic properties of the substituents can be used to tune the refractive index and UV absorption characteristics of the resulting polymer, which is important for applications in optical films and coatings.
By establishing a clear understanding of these structure-performance relationships, it becomes possible to design and synthesize novel this compound derivatives with tailored properties for specific high-performance material applications.
Structure-Recognition Relationships in Chiral Separation Science
In chiral separation science, the principle of molecular recognition between a chiral stationary phase (CSP) and the enantiomers of a chiral analyte is paramount. While this compound is not chiral, its derivatives can be used as chiral selectors or as analytes to probe the recognition mechanisms of CSPs.
Derivatives as Chiral Stationary Phases: Derivatives of 3,5-dimethylbenzoic acid are commonly used in the preparation of popular polysaccharide-based CSPs, such as those based on cellulose and amylose. For example, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used and effective CSP. The 3,5-dimethylphenyl groups provide a combination of π-π, hydrogen bonding, and steric interactions that lead to effective chiral recognition.
By analogy, if this compound derivatives were to be incorporated into a CSP, the structure-recognition relationship would be governed by:
Steric Interactions: The bulky 3,5-dimethyl groups, along with other substituents, can create a specific chiral environment that sterically hinders the binding of one enantiomer more than the other.
π-π Interactions: The aromatic rings in the molecule can engage in π-stacking interactions with aromatic analytes. The strength of these interactions can be modulated by the electronic nature of the substituents on the rings.
Hydrogen Bonding: The introduction of substituents capable of hydrogen bonding (e.g., -OH, -NH₂) would add another dimension to the chiral recognition mechanism, allowing for specific interactions with analytes that have complementary functional groups.
By systematically modifying the substituents on a hypothetical this compound-based CSP, the selectivity and resolution for a given pair of enantiomers could be optimized. This systematic approach allows for the fine-tuning of the chiral recognition environment to achieve challenging separations.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Phenyl 3,5-Dimethylbenzoate (B1240308)
Direct academic findings on Phenyl 3,5-dimethylbenzoate are limited. However, significant insights can be drawn from related compounds. The parent molecule, phenyl benzoate (B1203000), is a well-characterized compound known to undergo Fries rearrangement to yield acylated phenols. sigmaaldrich.comchemicalbook.com This reaction is a cornerstone of synthetic organic chemistry for creating hydroxy aryl ketones. The crystal structure of phenyl benzoate has been determined, providing a foundational model for understanding the geometry of related esters. sigmaaldrich.comchemicalbook.com
Research on substituted aryl benzoates reveals that the position and nature of substituents significantly influence the molecule's physical and chemical properties. For instance, studies on other dimethylphenyl benzoate isomers, such as 2,3-dimethylphenyl benzoate and 2,5-dimethylphenyl benzoate, show that the methyl groups alter the dihedral angle between the two aromatic rings. researchgate.net This structural modification can, in turn, affect the compound's reactivity and its potential applications, for example, in the formation of liquid crystals. tandfonline.com
The synthesis of phenyl esters is a mature field, with methods including the reaction of carboxylic acids with phenols in the presence of catalysts like a borate-sulfuric acid complex or the use of diphenyl carbonate with tertiary amine bases. google.comrsc.org It is reasonable to infer that this compound can be synthesized via standard esterification of 3,5-dimethylbenzoic acid and phenol.
While biological activities for many substituted phenyl benzoate compounds have been explored, showing potential as anti-inflammatory, antioxidant, and enzyme-inhibiting agents, no such data is currently available for the 3,5-dimethyl isomer specifically. nih.govbjmu.edu.cnnih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Formal Charge | 0 |
| Complexity | 260 |
Note: Data is computationally predicted as specific experimental data is not widely available.
Unexplored Research Avenues and Contemporary Challenges
The primary challenge concerning this compound is the lack of dedicated research. Its synthesis, while theoretically straightforward, has not been widely reported, and its full physicochemical characterization is absent from the scientific literature.
Key unexplored avenues include:
Definitive Synthesis and Optimization: Developing and optimizing a high-yield, sustainable synthesis protocol for this compound is the first critical step.
Spectroscopic and Crystallographic Analysis: A complete characterization using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction is necessary to confirm its structure and understand its solid-state geometry.
Investigation of Chemical Reactivity: Exploring its reactivity, particularly in reactions like the Fries rearrangement, and comparing it to other isomers would provide valuable structure-reactivity relationship data.
Biological Screening: Given that many benzoate esters exhibit biological activity, screening this compound for potential pharmacological properties (e.g., anti-inflammatory, antimicrobial, antioxidant) is a significant area of opportunity. bjmu.edu.cn
Potential for Future Advancements in Chemical Synthesis, Catalysis, and Materials Science
The this compound structure holds potential for advancements across several chemical disciplines.
Chemical Synthesis: As a building block, it could be used to synthesize more complex molecules. The ester linkage can be hydrolyzed, and the aromatic rings can be further functionalized, making it a versatile intermediate. Its use in the synthesis of substituted dibenzoyl phenols via Fries rearrangement could lead to novel compounds with potential applications. nih.gov
Catalysis: The development of novel biocatalysts for the efficient and green synthesis of this compound and other phenolic esters presents a promising research direction. mdpi.com Furthermore, understanding its hydrolysis kinetics can contribute to the broader knowledge of ortho-substituent effects in ester reactions. acs.orgresearchgate.net
Materials Science: Aryl benzoates are known precursors for liquid crystals and are used in the synthesis of soluble polyimides. chemicalbook.comtandfonline.com The specific 3,5-dimethyl substitution pattern could impart unique properties, such as influencing mesophase stability or polymer solubility and thermal resistance. Research into its potential as a monomer or additive in polymer chemistry is a viable future direction.
Interdisciplinary Research Opportunities Involving this compound Scaffold
The structural scaffold of this compound offers opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: The phenyl benzoate scaffold is present in molecules with demonstrated biological activity. nih.gov Collaboration between synthetic chemists and pharmacologists could explore this compound and its derivatives as potential therapeutic agents, for instance, by investigating them as FimH antagonists or NMDA receptor modulators, areas where related biphenyl (B1667301) structures have shown promise. nih.govnih.gov
Biomaterials and Tissue Engineering: Functional scaffolds are crucial for tissue engineering. nih.gov While a direct link is speculative, the benzoate moiety is studied for its effects in biological systems. mdpi.com Research into incorporating this hydrophobic molecule into biocomposite materials could be explored for modulating material properties.
Agricultural Science: Phenyl esters and related compounds can have applications as pesticides or herbicides. Interdisciplinary work with agricultural scientists could screen this compound for any such properties.
Computational Chemistry: In the absence of extensive experimental data, computational modeling can predict properties, reaction mechanisms, and potential biological interactions. A collaboration between experimental and computational chemists would be highly synergistic, allowing for the rational design of future experiments and the exploration of phenyl bioisosteres to optimize potential functions. acs.org
Q & A
Q. What are the standard synthetic routes for preparing Phenyl 3,5-dimethylbenzoate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via Fischer esterification. A common method involves refluxing 3,5-dimethylbenzoic acid with phenol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under anhydrous conditions. Optimization includes:
- Molar ratio : A 1:1.2 molar ratio of acid to phenol minimizes unreacted starting material.
- Temperature : Reflux at 110–120°C for 6–8 hours ensures completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.5 ppm (meta-substituted phenyl) and methyl groups at δ 2.3 ppm. ¹³C NMR confirms ester carbonyl at ~168 ppm .
- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.
- Mass spectrometry : EI-MS displays a molecular ion peak at m/z 226 (M⁺) .
Advanced Research Questions
Q. How does this compound function as a ligand or counterion in metal-organic complexes?
In coordination chemistry, the 3,5-dimethylbenzoate anion acts as a monodentate or bridging ligand. For example, in organotin(IV) complexes, it binds via carboxylate oxygen, forming Sn–O bonds. Structural studies (X-ray crystallography) reveal distorted trigonal bipyramidal geometries in such complexes . In palladium(II) complexes, the benzoate stabilizes the metal center through hydrogen bonding (N–H⋯O), creating 2D networks .
Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can SHELX software address them?
Crystallographic refinement of hydrogen-bonded networks (e.g., in Pd(II) complexes) requires high-resolution data. SHELXL (via SHELX suite) is widely used for:
Q. How can researchers resolve contradictions between reported purity levels and observed reactivity in ester derivatives?
Discrepancies may stem from:
Q. What role does this compound play in studying enzyme inhibition or biochemical pathways?
While direct studies are limited, structurally related phenylacetic acid derivatives inhibit cyclooxygenase (COX) enzymes. Researchers can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
